molecular formula C23H31ClN6O5S B15137356 p-Diazobenzoyl-biocytin (chloride)

p-Diazobenzoyl-biocytin (chloride)

Cat. No.: B15137356
M. Wt: 539.0 g/mol
InChI Key: FNYYDRRCUPHASE-CMPKFCAVSA-N
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Description

p-Diazobenzoyl-biocytin (chloride) is a biotin derivative that is widely used in biochemical research. It is particularly known for its ability to label tyrosine and histidine residues in peptides and proteins . This compound is valuable in various scientific applications due to its biotinylating properties, which facilitate the study of protein interactions and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Diazobenzoyl-biocytin (chloride) involves the reaction of biocytin with p-diazobenzoyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the stability of the diazo group . The process requires careful handling of reagents to prevent decomposition and ensure high yield.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The key difference lies in the scale and optimization of reaction conditions to maximize efficiency and yield in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

p-Diazobenzoyl-biocytin (chloride) primarily undergoes substitution reactions, where the diazo group reacts with nucleophilic sites on peptides and proteins. This reaction is facilitated by the presence of tyrosine and histidine residues .

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and buffers to maintain the pH. The reaction conditions typically involve mild temperatures to prevent the degradation of the diazo group .

Major Products Formed

The major products formed from these reactions are biotinylated peptides and proteins. These biotinylated compounds are then used in various biochemical assays to study protein interactions and functions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Diazobenzoyl-biocytin (chloride) is unique in its ability to specifically target tyrosine and histidine residues, which are less commonly targeted by other biotinylating reagents. This specificity makes it particularly valuable for studying proteins with these residues and for applications where selective labeling is required .

Properties

Molecular Formula

C23H31ClN6O5S

Molecular Weight

539.0 g/mol

IUPAC Name

4-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]carbamoyl]benzenediazonium;chloride

InChI

InChI=1S/C23H30N6O5S.ClH/c24-29-15-10-8-14(9-11-15)21(31)26-16(22(32)33)5-3-4-12-25-19(30)7-2-1-6-18-20-17(13-35-18)27-23(34)28-20;/h8-11,16-18,20H,1-7,12-13H2,(H4-,25,26,27,28,30,31,32,33,34);1H/t16-,17-,18-,20-;/m0./s1

InChI Key

FNYYDRRCUPHASE-CMPKFCAVSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-]

Origin of Product

United States

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